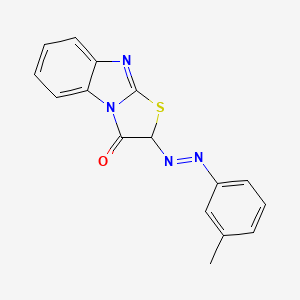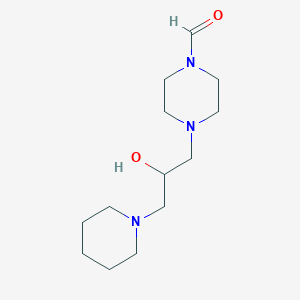
4-(2-Hydroxy-3-(1-piperidinyl)propyl)-1-piperazinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 62380 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 62380 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain NSC 62380 in its pure form.
Industrial Production Methods
In an industrial setting, the production of NSC 62380 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Reactants: Large quantities of starting materials are used to produce NSC 62380 on a commercial scale.
Optimized Conditions: Reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and adjustment.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
NSC 62380 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 62380 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of NSC 62380.
科学的研究の応用
NSC 62380 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: NSC 62380 is investigated for its pharmacological properties and potential use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of NSC 62380 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: NSC 62380 binds to specific receptors on the surface of cells, triggering a series of intracellular events.
Modulating Enzymes: It can modulate the activity of enzymes involved in various biochemical pathways.
Altering Gene Expression: The compound may influence gene expression, leading to changes in cellular function and behavior.
類似化合物との比較
NSC 62380 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 12345: Known for its similar reactivity but different pharmacological properties.
NSC 67890: Shares some chemical characteristics with NSC 62380 but has distinct applications in industry.
Uniqueness
NSC 62380 stands out due to its specific combination of stability, reactivity, and potential applications across various fields. Its unique properties make it a valuable compound for further research and development.
特性
CAS番号 |
4122-84-3 |
|---|---|
分子式 |
C13H25N3O2 |
分子量 |
255.36 g/mol |
IUPAC名 |
4-(2-hydroxy-3-piperidin-1-ylpropyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H25N3O2/c17-12-16-8-6-15(7-9-16)11-13(18)10-14-4-2-1-3-5-14/h12-13,18H,1-11H2 |
InChIキー |
GAUYDPLFKRENDX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC(CN2CCN(CC2)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


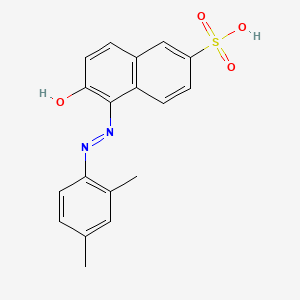
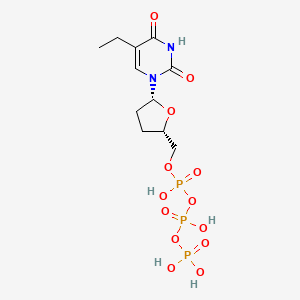

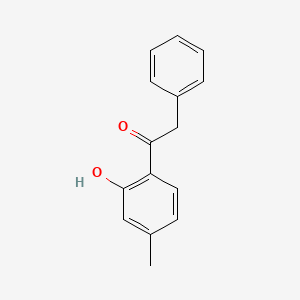
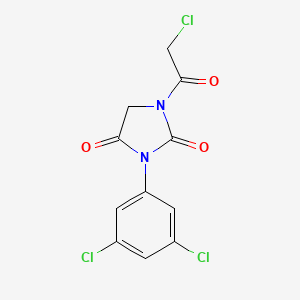

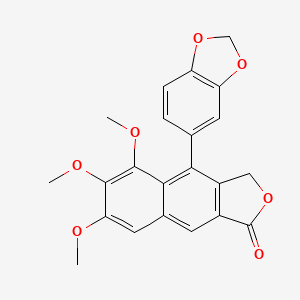

![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)



